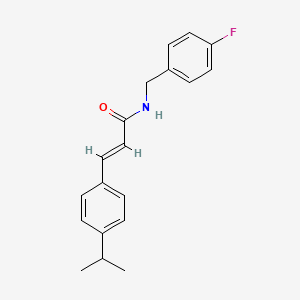
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide, also known as FBA, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. FBA is a small molecule that has been synthesized and studied for its ability to modulate protein-protein interactions.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide involves its ability to modulate protein-protein interactions. This compound binds to specific sites on proteins, disrupting the interaction between the proteins and their partner proteins. This disruption leads to the inhibition of downstream signaling pathways, resulting in the inhibition of various cellular processes such as transcription, cell proliferation, and viral replication.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, leading to the prevention of neuronal cell death. This compound has also been shown to inhibit the replication of the hepatitis C virus, leading to the inhibition of viral infection.
実験室実験の利点と制限
One advantage of using N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide in lab experiments is its ability to selectively inhibit protein-protein interactions. This compound can be used to study the role of specific protein-protein interactions in various cellular processes. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
For N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide research include the development of this compound derivatives, identification of new protein-protein interactions, and the use of this compound in combination with other therapeutic agents.
合成法
The synthesis of N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide involves a three-step process. The first step involves the reaction of 4-fluorobenzylamine with 4-isopropylbenzaldehyde to form an imine intermediate. The second step involves the reduction of the imine intermediate to form the corresponding amine. The final step involves the reaction of the amine with acryloyl chloride to form this compound. The synthesis of this compound has been optimized for high yield and purity.
科学的研究の応用
N-(4-fluorobenzyl)-3-(4-isopropylphenyl)acrylamide has been studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and infectious diseases. This compound has been shown to inhibit the interaction between the oncogenic transcription factor c-Myc and its partner protein Max, leading to the inhibition of c-Myc-mediated transcription and tumor growth. This compound has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the replication of the hepatitis C virus.
特性
IUPAC Name |
(E)-N-[(4-fluorophenyl)methyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO/c1-14(2)17-8-3-15(4-9-17)7-12-19(22)21-13-16-5-10-18(20)11-6-16/h3-12,14H,13H2,1-2H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCZUXSZHJWOOS-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-chlorophenyl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5838020.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B5838034.png)
![1-[3-(trifluoromethyl)phenyl]-2,4-imidazolidinedione](/img/structure/B5838042.png)
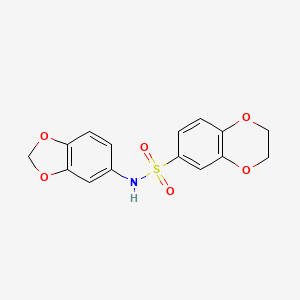
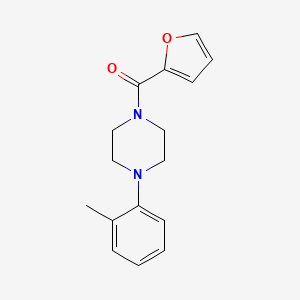
![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
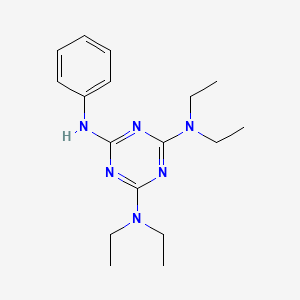
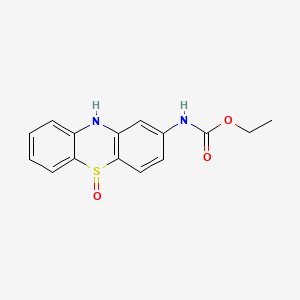
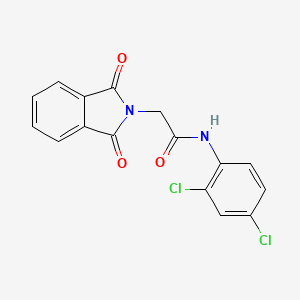
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
![ethyl 3-{[(4-ethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5838115.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)